molecular formula C16H22ClN3O2 B5887775 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5887775
M. Wt: 323.82 g/mol
InChI Key: POSNGDLBTYORSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a propyl chain linked to a chlorinated aniline derivative

Preparation Methods

The synthesis of 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

Properties

IUPAC Name

1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-11-13(17)3-2-4-14(11)19-15(21)7-10-20-8-5-12(6-9-20)16(18)22/h2-4,12H,5-10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSNGDLBTYORSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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